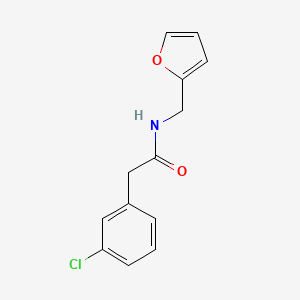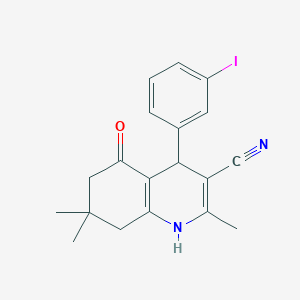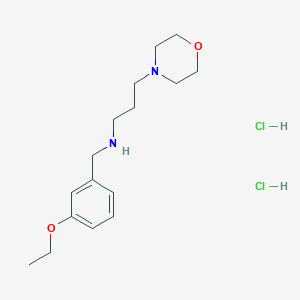
2-(3-chlorophenyl)-N-(2-furylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenyl)-N-(2-furylmethyl)acetamide, commonly known as CFMA, is a synthetic compound that has been widely used in scientific research as a pharmacological tool to explore the mechanisms of various biological processes. CFMA is a member of the acetamide family and has a molecular weight of 295.77 g/mol.
Mecanismo De Acción
CFMA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. CFMA also inhibits the activity of lipoxygenase (LOX), an enzyme that is involved in the production of leukotrienes, which are involved in inflammation and asthma. CFMA has been shown to have a high affinity for the CB2 receptor, which is involved in the regulation of the immune system.
Biochemical and Physiological Effects:
CFMA has been shown to have anti-inflammatory, antitumor, and analgesic effects. It has been reported to reduce inflammation and pain in animal models of arthritis and neuropathic pain. CFMA has also been shown to inhibit the growth of cancer cells in vitro and in vivo. CFMA has been reported to have a low toxicity and high selectivity for COX-2 and CB2 receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFMA has several advantages for lab experiments. It is a relatively simple and efficient compound to synthesize. It has a high affinity for the CB2 receptor, making it a useful tool for studying the immune system. CFMA has been shown to have a low toxicity and high selectivity for COX-2 and CB2 receptors, making it a safe and effective compound for in vitro and in vivo experiments. The limitations of CFMA include its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
CFMA has potential for future research in several areas. It could be used to study the role of COX-2 and CB2 receptors in the immune system, inflammation, and pain. CFMA could also be used to study the mechanisms of cancer growth and to develop new cancer therapies. Further research is needed to explore the full potential of CFMA in these areas.
In conclusion, CFMA is a synthetic compound that has been widely used in scientific research as a pharmacological tool to explore the mechanisms of various biological processes. CFMA has been shown to have anti-inflammatory, antitumor, and analgesic effects. It has a high affinity for the CB2 receptor and inhibits the activity of COX-2 and LOX enzymes. CFMA has several advantages for lab experiments, including its simple synthesis method, low toxicity, and high selectivity for COX-2 and CB2 receptors. CFMA has potential for future research in several areas, including the immune system, inflammation, pain, and cancer.
Métodos De Síntesis
CFMA is synthesized by the reaction of 3-chlorobenzoyl chloride with 2-furfurylamine, followed by the reaction with acetic anhydride. The final product is obtained after purification and recrystallization. The synthesis method of CFMA is relatively simple and efficient, making it a popular compound for scientific research.
Aplicaciones Científicas De Investigación
CFMA has been widely used in scientific research as a pharmacological tool to explore the mechanisms of various biological processes. It has been reported to have anti-inflammatory, antitumor, and analgesic effects. CFMA has been used in studies of the central nervous system, cardiovascular system, and immune system.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-11-4-1-3-10(7-11)8-13(16)15-9-12-5-2-6-17-12/h1-7H,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYVZJVSALTKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-{[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-4-phenyl-4-piperidinyl)ethanone](/img/structure/B5433915.png)
![6-{[(2S,5R)-5-(1,4-oxazepan-4-ylmethyl)tetrahydrofuran-2-yl]methyl}nicotinonitrile](/img/structure/B5433923.png)
![3-benzyl-6-[(1,1-dioxidotetrahydro-3-thienyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5433928.png)
![4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5433929.png)

![2-methoxybenzaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5433946.png)
![3-{1-cyano-2-[2-(4-morpholinyl)-5-nitrophenyl]vinyl}benzonitrile](/img/structure/B5433954.png)
![1'-[(5-methoxy-4-oxo-1,4-dihydropyridin-2-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5433965.png)

![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B5433969.png)
![2-benzyl-6-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5433973.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-quinolinol](/img/structure/B5433980.png)
![3-[(cyclopentylamino)methyl]-2-methoxy-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B5433991.png)
![N-(2-{[(4-fluorobenzyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5433999.png)